molecular formula C15H18FN3O2S B12964544 (R)-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline

(R)-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline

Cat. No.: B12964544
M. Wt: 323.4 g/mol
InChI Key: QSKQVZWVLOIIEV-LLVKDONJSA-N
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Description

®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline is a member of the isoquinoline class of compounds It is characterized by the presence of a fluorine atom at the 4th position and a sulfonyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Diazepane Ring: The diazepane ring is introduced through a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the isoquinoline core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various signaling pathways and biological processes. For example, it may inhibit the activity of certain kinases, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane
  • 4-methyl-5-[(2S)-2-methyl-1,4-diazepan-1-ylsulfonyl]isoquinoline

Uniqueness

®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity for its targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C15H18FN3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

4-fluoro-5-[[(2R)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline

InChI

InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m1/s1

InChI Key

QSKQVZWVLOIIEV-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F

Origin of Product

United States

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